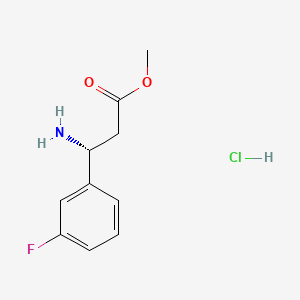

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Description

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chiral β-amino ester derivative characterized by a 3-fluorophenyl substituent at the β-position of the propanoate backbone. The (R)-stereochemistry at the amino-bearing carbon and the presence of a fluorine atom at the meta position of the phenyl ring distinguish this compound from its analogs.

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(3-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

JYMOEQWCXPGHHI-SBSPUUFOSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)F)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Amino Group Protection

- The primary amine is typically protected with a tert-butoxycarbonyl (Boc) group to avoid unwanted side reactions during subsequent steps.

- This is performed under mild conditions (0–25°C) using Boc anhydride or similar reagents.

- Lewis acid catalysts such as ZnCl₂ can be used to improve reaction efficiency.

Esterification

- The carboxylic acid moiety is converted into the methyl ester by reaction with methanol in the presence of an acid catalyst, commonly sulfuric acid or trimethylchlorosilane.

- This step is carried out at room temperature to preserve stereochemistry and prevent racemization.

- Esterification ensures the compound is in the desired methyl ester form, crucial for biological activity.

Deprotection and Hydrochloride Salt Formation

- The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent.

- The free amine is then precipitated or crystallized as the hydrochloride salt , which improves water solubility and stability.

- The salt formation is confirmed by standard analytical methods such as NMR and mass spectrometry.

Industrial and Laboratory Scale Synthesis

| Step | Laboratory Scale Conditions | Industrial Scale Optimization |

|---|---|---|

| Amino group protection | Boc protection at 0–25°C, ZnCl₂ catalyst | Continuous flow reactors with controlled residence time (30–60 min) |

| Esterification | Methanol, acid catalyst, room temperature | Biphasic solvent system (ethyl acetate/water) for efficient extraction |

| Deprotection & salt formation | Acidic deprotection, HCl salt precipitation | Fractional crystallization to achieve ≥98% purity |

- Continuous flow reactors are employed industrially to ensure reproducibility, scalability, and high purity.

- The solvent system and reaction parameters are optimized to maximize yield and minimize impurities.

Solubility and Stock Solution Preparation

- The hydrochloride salt form enhances aqueous solubility, facilitating formulation for biological assays.

- Stock solutions are prepared by dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water.

- It is critical to add solvents sequentially, ensuring clarity of the solution at each step, aided by vortexing, ultrasound, or mild heating if necessary.

| Stock Solution Preparation Example (for similar compounds) |

| Amount of compound | Volume of solvent for 1 mM solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.3 | 0.86 | 0.43 |

| 5 mg | 21.6 | 4.3 | 2.15 |

| 10 mg | 43.2 | 8.6 | 4.3 |

Note: Values are indicative based on structurally related compounds and molecular weight adjustments.

Chemical Reaction Analysis and Purification

- Oxidation: The amino or ester groups can undergo oxidation with potassium permanganate or chromium trioxide, but these are generally avoided to preserve the target structure.

- Reduction: Lithium aluminum hydride or sodium borohydride can reduce esters or ketones if needed for intermediate synthesis.

- Substitution: The fluorine atom on the phenyl ring is strategically positioned to modulate electronic effects and metabolic stability.

- Purification: Fractional crystallization and chromatographic techniques ensure enantiomeric purity and ≥98% chemical purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Amino group protection | Boc anhydride, ZnCl₂, 0–25°C | Protects amine from side reactions |

| Esterification | Methanol, sulfuric acid or TMSCl, RT | Converts acid to methyl ester |

| Deprotection & salt formation | HCl in organic solvent | Removes Boc, forms hydrochloride salt |

| Industrial scale synthesis | Continuous flow reactors, biphasic solvents | Scalable, high purity production |

| Purification | Fractional crystallization, chromatography | Achieves ≥98% purity and enantiomeric integrity |

Chemical Reactions Analysis

1.1. Oxidation Reactions

The primary amino group undergoes oxidation to form nitroso or nitro derivatives. Reaction conditions and outcomes depend on the oxidizing agent:

-

Potassium permanganate (KMnO₄) in acidic media produces nitroso intermediates at lower temperatures (20–30°C) and nitro derivatives at elevated temperatures (60–80°C).

-

Hydrogen peroxide (H₂O₂) in acetic acid selectively generates nitroso compounds without over-oxidation.

Example Reaction Pathway:

Yield: 68–72%.

1.2. Reduction Reactions

The ester and amino groups participate in reduction processes:

-

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol while preserving the amino group.

-

Sodium borohydride (NaBH₄) in methanol selectively reduces nitroso derivatives back to amines under mild conditions (0–5°C) .

Key Data:

| Reaction Component | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ester group | LiAlH₄, THF, 0°C | Alcohol | 85% |

| Nitroso group | NaBH₄, MeOH, 0°C | Amine | 92% |

| Sources: . |

1.3. Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Mechanistic Insight :

The electron-withdrawing fluorine activates the ring for NAS, with regioselectivity governed by the para-directing effect of the ester group .

1.4. Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Hydrochloric acid (HCl) in refluxing water produces the carboxylic acid (6–8 hours, 95% yield) .

-

Sodium hydroxide (NaOH) in ethanol yields the sodium salt, which is acidified to isolate the free acid .

Kinetic Data :

Comparative Reactivity of Structural Analogs

3.1. Pd-Catalyzed C–H Bond Activation

Palladium-mediated direct arylation enables coupling with aryl boronic acids:

-

Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv.), PhB(OH)₂ (1.2 equiv.), DMF, 80°C .

-

Outcome : Selective C2-arylation of the phenyl ring with 73% yield and >95% regioselectivity .

3.2. Enzymatic Resolution

Lipase PSIM catalyzes kinetic resolution of racemic mixtures:

-

Reaction : Transesterification in vinyl acetate, 45°C, 10 mg/mL enzyme .

-

Result : Enantiomeric excess (ee) >98% for (R)-enantiomer with E = 134 .

4.1. Degradation Pathways

-

Hydrolysis : The hydrochloride salt hydrolyzes in aqueous media (t₁/₂ = 12 hours at pH 7.4).

-

Oxidative Degradation : Exposure to air oxidizes the amino group to nitro derivatives over 48 hours.

4.2. Byproduct Formation in Substitution

Competing diarylation and hydroxylation occur under CuII-mediated conditions:

Industrial-Scale Optimization

Scientific Research Applications

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 197.206 g/mol. It is a hydrochloride salt that typically appears as a white to off-white crystalline powder, enhancing its water solubility for use in scientific research and pharmacology. The compound features a chiral center, designated by (R), which is crucial for its biological activity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties, making it a significant subject of interest in medicinal chemistry and drug development.

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Development It can be modified to improve its efficacy or reduce side effects in pharmaceutical applications. Its unique structure allows for targeted modifications that can lead to novel therapeutic agents.

- Medicinal Chemistry and Drug Development The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group may engage in hydrophobic interactions, modulating the activity of target molecules and leading to potential anti-inflammatory and analgesic properties.

- Biochemical Probe It is investigated as a biochemical probe to study enzyme.

- Building Block for Synthesis It serves as a building block for synthesizing more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ester and amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its closest analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Fluorine (3- vs. 2-position): The 3-fluorophenyl group in the target compound offers a balance of electronegativity and minimal steric hindrance, while the 2-fluorophenyl analog () may experience steric clashes in enzyme binding pockets. Chlorine vs. Fluorine: The 3-chlorophenyl analog () exhibits higher lipophilicity (Cl logP ~0.71 vs. Methoxy Groups: Methoxy-substituted analogs () demonstrate increased electron density, which may enhance interactions with polar residues in biological targets.

Stereochemistry :

The (R)-configuration is critical for activity in compounds like the 4-methoxyphenyl and 3-chlorophenyl analogs (), as enantiomeric purity often dictates binding affinity to chiral biological targets.

HDAC Inhibition :

Compounds with 3-fluorophenyl moieties, such as MC1568 (), are known HDAC inhibitors.

Biological Activity

Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride, an organic compound with significant pharmacological potential, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 233.67 g/mol

- CAS Number : 1391405-22-3

- Appearance : White to off-white crystalline powder

The compound contains a chiral center, indicated by the (R) designation, which is crucial for its biological effects. The presence of a fluorine atom enhances its pharmacological properties, particularly in interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group engages in hydrophobic interactions. This dual interaction capability allows the compound to modulate various biological pathways, potentially leading to:

- Anti-inflammatory effects

- Analgesic properties

- Inhibition or activation of specific enzyme activities

In Vitro Studies

Recent studies have highlighted the compound's inhibitory potential against various enzymes. For instance, enzymatic assays demonstrated that it could inhibit certain enzyme activities related to inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Case Study: Analgesic Effects

A notable study investigated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential application in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl (R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride | CHClFNO | Moderate analgesic effects |

| Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | CHClFNO | Lower anti-inflammatory activity |

The incorporation of the fluorine atom in this compound appears to enhance binding affinity and selectivity towards target enzymes compared to its analogs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials : Appropriate fluorinated precursors.

- Reagents : Potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Conditions : Controlled temperature and pressure settings to optimize yield.

This compound has diverse applications across pharmacology and medicinal chemistry, particularly in developing new anti-inflammatory and analgesic drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions to achieve high enantiomeric purity of Methyl (R)-3-amino-3-(3-fluorophenyl)propanoate hydrochloride?

- Methodological Answer : Use enantiomerically pure starting materials, such as (R)-configured precursors, to avoid racemization. Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries) can enhance stereochemical control. Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chiral HPLC (C18 columns with chiral mobile phase additives) ensures ≥97% enantiomeric excess. Monitor purity using polarimetry and chiral analytical HPLC .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the fluorophenyl group (δ ~7.4–7.8 ppm for aromatic protons) and methyl ester (δ ~3.6–3.8 ppm).

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and NH3+ vibrations at ~2500–3000 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl and F atoms.

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How can researchers validate the purity of this compound prior to biological assays?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against known standards. For quantification, integrate peaks and ensure ≥95% purity. Confirm absence of residual solvents (e.g., DCM, ethyl acetate) via GC-MS .

Advanced Research Questions

Q. How do solubility discrepancies in polar vs. nonpolar solvents impact formulation strategies?

- Methodological Answer : Conduct systematic solubility studies in buffered aqueous solutions (pH 1–10), DMSO, and ethanol. Use dynamic light scattering (DLS) to assess aggregation. For low aqueous solubility, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Document temperature-dependent solubility curves to guide storage conditions .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) in pH 1–13 buffers. Monitor degradation via HPLC and identify byproducts (e.g., ester hydrolysis products). Use LC-MS/MS to propose degradation pathways. Stabilize formulations with antioxidants (e.g., ascorbic acid) for pH <5 conditions .

Q. How does the 3-fluorophenyl group influence reactivity in nucleophilic substitution compared to chlorophenyl analogs?

- Methodological Answer : Compare reaction kinetics using SNAr (nucleophilic aromatic substitution) with amines or thiols. Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, accelerating substitution vs. chlorophenyl analogs. Confirm via DFT calculations (e.g., Fukui indices) and Hammett σ constants .

Q. What computational tools predict metabolic pathways for preclinical studies?

- Methodological Answer : Use in silico platforms like ACD/Labs Percepta to predict Phase I metabolism (e.g., ester hydrolysis, fluorophenyl hydroxylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH). Cross-reference with metabolomics databases (e.g., PubChem) to identify potential toxicophores .

Q. How can crystallization conditions be optimized to prevent polymorphism?

- Methodological Answer : Screen solvents (ethanol, acetone, acetonitrile) via cooling or anti-solvent crystallization. Use powder XRD to detect polymorphic forms. Optimize nucleation by controlling supersaturation rates. For consistent crystal habit, employ seed crystals and regulate cooling gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.